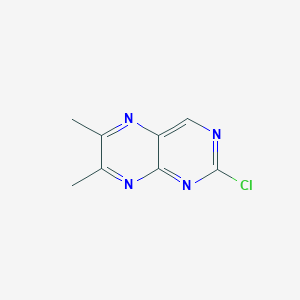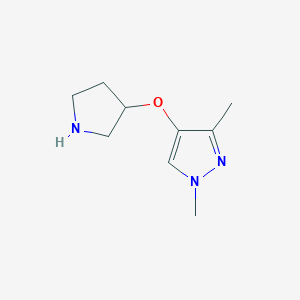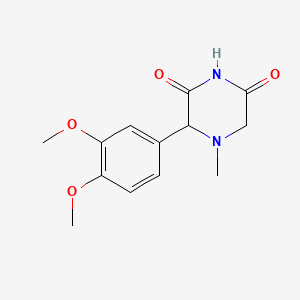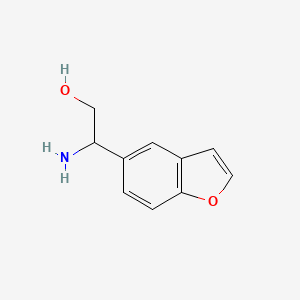amino}propanoicacidhydrochloride](/img/structure/B13599557.png)
3-{[2-(2-Hydroxyethoxy)ethyl](methyl)amino}propanoicacidhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{2-(2-hydroxyethoxy)ethylamino}propanoic acid hydrochloride is a chemical compound with a complex structure that includes a carboxylic acid group, a tertiary amine, and multiple hydroxyl and ether groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-(2-hydroxyethoxy)ethylamino}propanoic acid hydrochloride typically involves multiple steps. One common method starts with the reaction of 3-chloropropanoic acid with 2-(2-hydroxyethoxy)ethylamine under basic conditions to form the intermediate 3-{[2-(2-hydroxyethoxy)ethyl]amino}propanoic acid. This intermediate is then methylated using methyl iodide in the presence of a base to yield the final product. The hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-{2-(2-hydroxyethoxy)ethylamino}propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-{2-(2-hydroxyethoxy)ethylamino}propanoic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-{2-(2-hydroxyethoxy)ethylamino}propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The presence of multiple functional groups allows it to participate in various interactions, enhancing its versatility in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-{[2-(2-hydroxyethoxy)ethyl]amino}propanoic acid
- 3-{2-(2-methoxyethoxy)ethylamino}propanoic acid
- 3-{2-(2-hydroxyethoxy)ethylamino}propanoic acid
Uniqueness
3-{2-(2-hydroxyethoxy)ethylamino}propanoic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industrial applications.
Eigenschaften
Molekularformel |
C8H18ClNO4 |
|---|---|
Molekulargewicht |
227.68 g/mol |
IUPAC-Name |
3-[2-(2-hydroxyethoxy)ethyl-methylamino]propanoic acid;hydrochloride |
InChI |
InChI=1S/C8H17NO4.ClH/c1-9(3-2-8(11)12)4-6-13-7-5-10;/h10H,2-7H2,1H3,(H,11,12);1H |
InChI-Schlüssel |
NWMCZXCVGWNXRC-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCC(=O)O)CCOCCO.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



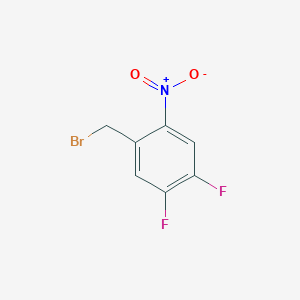
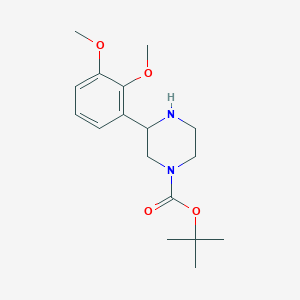
![[3-(methoxymethyl)cyclobutyl]urea,Mixtureofdiastereomers](/img/structure/B13599506.png)
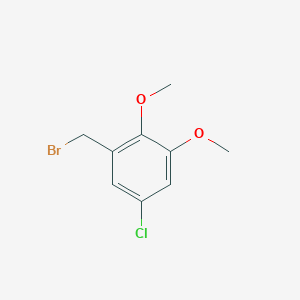
![5-Bromobicyclo[2.2.1]hept-2-ene](/img/structure/B13599518.png)
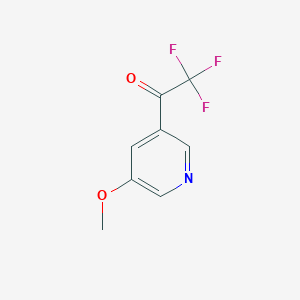
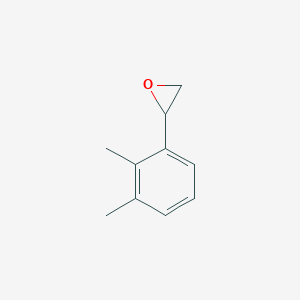
![5-Bromobicyclo[2.2.1]hept-2-ene](/img/structure/B13599528.png)
